tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)(methyl)carbamate
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Overview
Description
tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)(methyl)carbamate: is a complex organic compound with a molecular formula of C20H28N2O5. It is primarily used in research settings, particularly in the fields of organic chemistry and medicinal chemistry. This compound features a piperidine ring, a dioxine moiety, and a tert-butyl carbamate group, making it a versatile building block for various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)(methyl)carbamate typically involves multiple steps.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to simplify the structure or remove specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the specific substitution, but common reagents include halides and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology and Medicine: In medicinal chemistry, tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)(methyl)carbamate is explored for its potential therapeutic properties. It can be used in the design of new drugs targeting specific biological pathways .
Mechanism of Action
The mechanism of action for tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
- tert-Butyl ((2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate
- tert-Butyl (1-(2,4,6-trifluorobenzyl)piperidin-4-yl)carbamate
Uniqueness: tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)(methyl)carbamate stands out due to its unique combination of a piperidine ring, a dioxine moiety, and a tert-butyl carbamate group. This structure provides distinct chemical properties and reactivity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H28N2O5 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
tert-butyl N-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-3-yl]-N-methylcarbamate |
InChI |
InChI=1S/C20H28N2O5/c1-20(2,3)27-19(24)21(4)14-8-7-11-22(12-14)18(23)17-13-25-15-9-5-6-10-16(15)26-17/h5-6,9-10,14,17H,7-8,11-13H2,1-4H3 |
InChI Key |
JFVOCWZGXLCLCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCN(C1)C(=O)C2COC3=CC=CC=C3O2 |
Origin of Product |
United States |
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